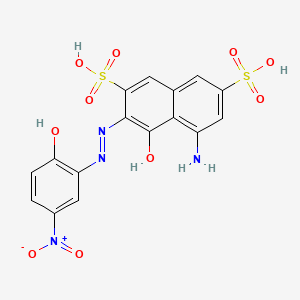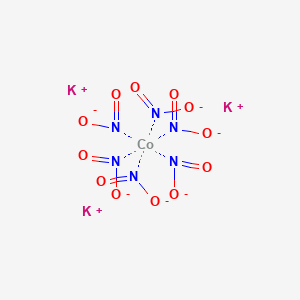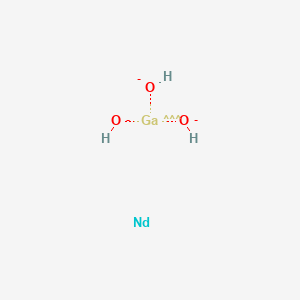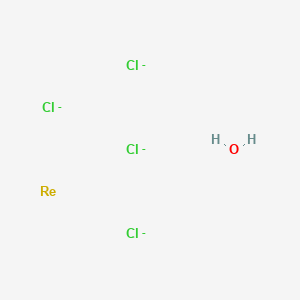
ニッケルジメチルグリオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel dimethylglyoxime is a coordination complex with the formula Ni[ONC(CH₃)C(CH₃)NOH]₂. It is a bright red solid that has gained prominence for its use in the qualitative analysis of nickel. The compound is known for its distinctive color and insolubility, making it an effective chelating agent in gravimetric analysis .
科学的研究の応用
作用機序
Target of Action
Nickel Dimethylglyoxime (Ni(DMG)2) primarily targets Nickel (II) ions (Ni2+) . The role of Ni2+ is significant in various biological and environmental contexts. It is involved in several enzymatic reactions and is a critical component in certain bacteria .
Mode of Action
Ni(DMG)2 interacts with its target by forming a coordination complex . The Nickel (II) ion has a square planar geometry and is surrounded by two equivalents of the conjugate base of dimethylglyoxime . This interaction results in the formation of a bright red solid, which is insoluble .
Biochemical Pathways
The interaction of Ni(DMG)2 with Ni2+ affects several biochemical pathways. For instance, it has been found to influence the expression and phosphorylation status of critical biochemical pathway regulators in human cells exposed to nickel . Moreover, the nickel-dimethylglyoxime complex has shown catalytic activity towards methanol/ethanol oxidation .
Pharmacokinetics
The pharmacokinetics of Ni(DMG)2 involve complexation with Ni2+ and its subsequent removal from the system . The complexation follows a pseudo-second order kinetic model . The rate constant was found to be significantly higher for the free ligand in solution than for Ni2+ accumulation in the surface-attached DMG-Nafion .
Result of Action
The result of the action of Ni(DMG)2 is the formation of an insoluble red precipitate of nickel dimethylglyoxime . This precipitate is used in the qualitative analysis of nickel . In addition, the nickel-dimethylglyoxime complex has shown catalytic activity towards methanol/ethanol oxidation .
Action Environment
The action of Ni(DMG)2 can be influenced by environmental factors. For instance, the complexation of Ni2+ with DMG entrapped within a Nafion membrane and a DMG–sol–gel matrix was studied and compared for different solutions . The presence of interferences only insignificantly decreased the removal percentage of Ni2+, thus confirming the high selectivity of DMG towards Ni2+ .
生化学分析
Biochemical Properties
Nickel Dimethylglyoxime forms a precipitate with the organic compound dimethylglyoxime . The formation of the red chelate occurs quantitatively in a solution in which the pH is buffered in the range of 5 to 9 . The chelation reaction occurs due to donation of the electron pairs on the four nitrogen atoms, not by electrons on the oxygen atoms .
Molecular Mechanism
The molecular mechanism of Nickel Dimethylglyoxime involves the formation of a complex with nickel through a chelation reaction . This reaction is facilitated by the donation of electron pairs from the nitrogen atoms of the dimethylglyoxime molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel Dimethylglyoxime can change over time. For instance, the formation of the red chelate occurs quantitatively in a solution where the pH is buffered . If the pH falls below 5, the equilibrium of the reaction favors the formation of the nickel(II) ion, causing the dissolution of Nickel Dimethylglyoxime back into the solution .
Metabolic Pathways
Nickel Dimethylglyoxime is involved in the chelation reaction with nickel This reaction is part of the metabolic pathways that involve nickel and dimethylglyoxime
準備方法
Nickel dimethylglyoxime can be synthesized through the reaction of nickel(II) salts with dimethylglyoxime in an ammoniacal solution. The reaction typically involves the following steps:
Preparation of Dimethylglyoxime: Dimethylglyoxime is synthesized from butanone by reaction with ethyl nitrite to give biacetyl monoxime, followed by the addition of sodium hydroxylamine monosulfonate.
Formation of Nickel Dimethylglyoxime: Nickel(II) ions react with dimethylglyoxime in an ammoniacal solution to form the red precipitate of nickel dimethylglyoxime.
化学反応の分析
Nickel dimethylglyoxime undergoes several types of chemical reactions:
類似化合物との比較
Nickel dimethylglyoxime is unique in its ability to form a brightly colored, insoluble complex with nickel ions, making it highly effective for the detection and analysis of nickel. Similar compounds include:
Palladium Dimethylglyoxime: Forms complexes with palladium ions and is used in the analysis of palladium.
Cobalt Dimethylglyoxime: Forms complexes with cobalt ions and is used in the separation of cobalt from other metal ions.
Nickel Titanate: A heterometallic compound containing nickel and titanium, used as a coating material in various industrial applications.
Nickel dimethylglyoxime stands out due to its high selectivity and sensitivity for nickel ions, making it an invaluable tool in analytical chemistry.
特性
CAS番号 |
13478-93-8 |
|---|---|
分子式 |
C8H14N4NiO4 |
分子量 |
288.91 g/mol |
IUPAC名 |
nickel(2+);(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
InChIキー |
UNMGLSGVXHBBPH-BVHINDLDSA-L |
異性体SMILES |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Ni+2] |
正規SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of nickel dimethylglyoxime?
A1: Nickel dimethylglyoxime has a molecular formula of C8H14N4NiO4 and a molecular weight of 288.91 g/mol.
Q2: What are the characteristic spectroscopic features of Ni(dmg)2?
A2: Ni(dmg)2 exhibits a distinctive red color in its solid phase and a strong absorption band in the visible spectrum. This absorption band has been attributed to an electronic transition from the A1g ground state to the A2u (pz) excited state. [] This band shifts towards the red end of the spectrum with increasing pressure. [] Additionally, infrared spectroscopy reveals unusual spectral features associated with strong, short, symmetrical O-H···O hydrogen bonds within the molecule, including a broad background absorption and a "window" region. []
Q3: How does pressure affect the structure of Ni(dmg)2?
A3: Single-crystal X-ray diffraction studies using a diamond-anvil cell revealed that Ni(dmg)2 undergoes significant compression (approximately 4% per GPa) under high pressure, even before its known phase transition at 7.4 GPa. [] The compression is anisotropic, with the maximum compression occurring perpendicular to the planar layers of Ni(dmg)2 molecules. [] This suggests a decrease in the shortest contact distances between nickel cations. []
Q4: How is nickel dimethylglyoxime used in analytical chemistry?
A4: Ni(dmg)2 formation is widely employed in analytical chemistry for the detection and quantification of nickel. The characteristic red precipitate formed upon the reaction of Ni2+ ions with dimethylglyoxime serves as both a qualitative identifier and a quantitative basis for nickel determination. []
Q5: What are the limitations of using the creatine-α-naphthol colorimetric method for diacetyl determination in the presence of acetoin?
A5: The creatine-α-naphthol colorimetric method, commonly used for acetoin determination, tends to overestimate diacetyl levels when acetoin is present. [] Therefore, a nickel dimethylglyoxime-based colorimetric method is recommended for accurate diacetyl quantification. []
Q6: How can matrix effects be minimized when determining nickel in complex samples like zinc plant electrolyte?
A6: Online voltammetric methods utilizing in situ matrix exchange coupled with a flow-through cell effectively minimize interferences from variable cobalt concentrations and high zinc concentrations in zinc plant electrolyte. [] This approach enables routine monitoring of nickel concentrations down to 60 µg/L. [] For ultra-trace analysis in highly pure electrolytes, a highly sensitive offline method involving a nickel dimethylglyoxime solvent-extraction procedure followed by adsorptive stripping voltammetry is recommended. []
Q7: How does the thermal decomposition of Ni(dmg)2 occur?
A7: Thermal decomposition of Ni(dmg)2 in air, as studied by DTA-TG measurements, reveals a complex process best described by various reaction interface models. [, ] Isothermal and non-isothermal thermogravimetric techniques provide insights into the kinetics of this decomposition, with activation parameters showing independence from heating rate and fractional reaction. [, ]
Q8: Can Ni(dmg)2 be used in dye-sensitized solar cells (DSSCs)?
A8: Research suggests that Ni(dmg)2, along with other nickel organometallic dyes like nickel dithiocyanatobis(triphenylphosphine), can be incorporated into DSSCs. [] Screen-printed electrodes fabricated by spraying these dyes onto glass or flexible aluminum foil substrates have shown promise for solar energy conversion. []
Q9: How does ion beam irradiation affect the properties of Ni(dmg)2 dispersed in polymer films?
A9: Irradiating polymethyl methacrylate (PMMA) films containing dispersed Ni(dmg)2 with high-energy ion beams leads to significant changes in the dielectric properties and surface morphology of the composite material. [, ] Studies reveal that irradiation enhances dielectric properties, potentially due to metal-polymer bonding and the conversion of the polymer structure into a hydrogen-depleted carbon network. [, ] Atomic force microscopy analysis indicates a decrease in surface roughness post-irradiation. [, ]
Q10: How is computational chemistry used to understand the properties of Ni(dmg)2?
A10: Density functional theory (DFT) calculations provide valuable insights into the structure and dynamics of the short O–H···O hydrogen bond in Ni(dmg)2. [] These calculations suggest a flat, asymmetric single-well proton potential that facilitates large-amplitude proton oscillations, likely coupled to the overall molecular dynamics. []
Q11: What is the significance of ligand ENDOR spectroscopy in studying Ni(dmg)2 and related complexes?
A11: Electron-nuclear double resonance (ENDOR) spectroscopy, specifically ligand ENDOR, has proven valuable in elucidating the electronic structure of Ni(dmg)2 and related planar metal complexes. [] By studying magnetically dilute crystalline powders, researchers can obtain detailed information about the interactions between the metal ion and the surrounding ligands. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


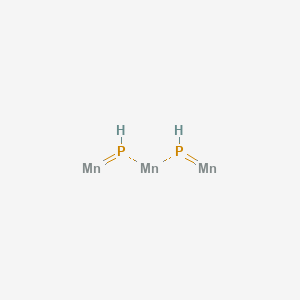
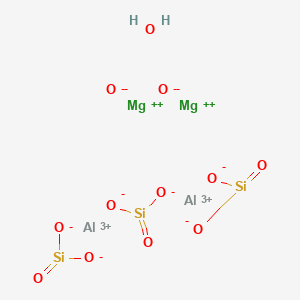
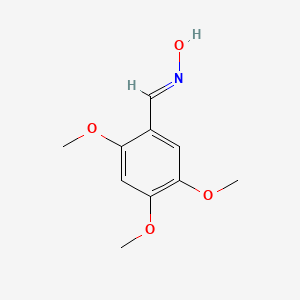
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
